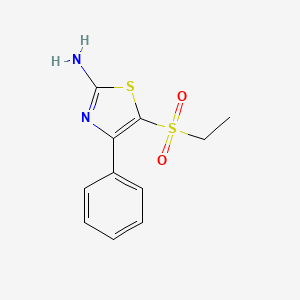

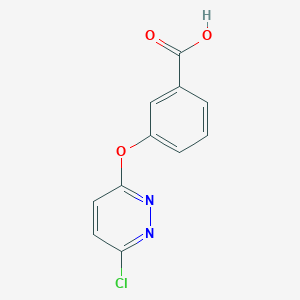

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonyl compounds is detailed in the provided papers. For instance, the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene is achieved through a [2,3] sigmatropic rearrangement, starting from a reaction of an alcohol with methylsulfinyl chloride . Another paper describes the synthesis of various sulfonated aniline derivatives, including reactions with sulfuric acid and amidosulfuric acid, as well as reductions of nitro groups to amino groups . These methods could potentially be adapted for the synthesis of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline by incorporating the appropriate aniline and sulfonyl precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline can be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These techniques provide information about the arrangement of atoms, functional groups, and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactions of sulfonyl compounds vary depending on the reactants and conditions. For example, vinylallenyl sulfone undergoes electrophile-induced cyclization reactions, leading to the formation of various products including halogenated dienes and heterocyclic thiophenes and selenophenes . Similarly, the reactivity of the sulfonyl group in anilines can be explored to synthesize different derivatives, as demonstrated by the sulfonation and subsequent reactions described in the second paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds can be predicted using theoretical calculations, such as those performed using density functional theory (DFT). These calculations can provide insights into the electrophilic and nucleophilic nature of the molecules, as well as their global and local chemical activity descriptors. Non-linear optical behaviors, dipole moments, polarizability, and hyperpolarizability are among the properties that can be examined .

Applications De Recherche Scientifique

Medicinal Chemistry

- Summary of the Application : Piperidine derivatives, including “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

- Methods of Application : The boronic acid moiety in “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline” can participate in covalent bonding with proteins containing cis-diols. This property has been exploited in the development of small molecule inhibitors for various enzymes.

- Results or Outcomes : The specific functionalities present in “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline”, particularly the 4-methylpiperidinyl group, could potentially target enzymes involved in specific biological processes. Further research is needed to determine the efficacy of this compound for specific targets.

Organic Synthesis

- Summary of the Application : Boronic acids, including “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline”, are valuable building blocks in organic synthesis.

- Methods of Application : In Suzuki-Miyaura coupling reactions, the carbon-boron bond of the boronic acid reacts with a carbon-halide bond (often a bromide or iodide) to form a new carbon-carbon bond. “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline” could potentially be used as a building block in the synthesis of more complex organic molecules.

- Results or Outcomes : The synthesis of more complex organic molecules, particularly those containing an aromatic ring with a sulfone group and a 4-methylpiperidinyl substituent, could be achieved using “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline” as a building block.

Pharmacological Applications

- Summary of the Application : Piperidine derivatives have shown a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.

- Methods of Application : The specific methods of application would depend on the exact biological activity being targeted. For example, in anticancer applications, the compound could be administered to patients in the form of a drug .

- Results or Outcomes : The outcomes would also depend on the specific application. For instance, in anticancer applications, the desired outcome would be the inhibition of cancer cell growth .

Synthesis of Biologically Active Piperidines

- Summary of the Application : Piperidine derivatives are important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- Methods of Application : Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Phosphodiesterase-3 Inhibitor

- Summary of the Application : Piperidine derivatives have been used in the synthesis of phosphodiesterase-3 inhibitors . These inhibitors have potential therapeutic applications in the treatment of congestive heart failure .

- Methods of Application : The specific methods of application would depend on the exact biological activity being targeted. For example, in the treatment of congestive heart failure, the compound could be administered to patients in the form of a drug .

- Results or Outcomes : The outcomes would also depend on the specific application. For instance, in the treatment of congestive heart failure, the desired outcome would be the improvement of heart function .

Synthesis of N-Methyl Imines

Propriétés

IUPAC Name |

3-(4-methylpiperidin-1-yl)-4-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)12-9-11(14)3-4-13(12)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGFTBUMXAXVCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328648.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)